molecular formula C9H12O4 B2908676 2,6-Bis(hydroxymethyl)-4-methoxyphenol CAS No. 21893-97-0

2,6-Bis(hydroxymethyl)-4-methoxyphenol

Cat. No.: B2908676
CAS No.: 21893-97-0
M. Wt: 184.191
InChI Key: JXMWJLYIVJTAQT-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Functionalized Phenols in Chemical Synthesis

Phenols are a highly conserved and vital functional group in chemistry. acs.org Their presence in essential amino acids like tyrosine, as well as in a multitude of natural products, including hormones, vitamins, and antibiotics, underscores their fundamental role in biochemistry. acs.org In synthetic chemistry, phenols are not merely endpoints but are crucial starting materials and building blocks for creating value-added chemicals, including agrochemicals, pharmaceuticals, dyes, and polymers. researchgate.netnih.gov

The true synthetic power of phenols is unlocked through functionalization—the process of adding new functional groups to the aromatic ring. nih.gov This strategic modification enhances molecular complexity and allows for the tailoring of a compound's physical, chemical, and biological properties. researchgate.net The hydroxyl group of the phenol (B47542) can direct C-H functionalization reactions, providing an efficient route to increase molecular complexity with high regioselectivity. acs.orgnih.gov This capability makes functionalized phenols indispensable in the synthesis of complex molecules and materials, as they serve as versatile scaffolds from which a wide range of derivatives can be prepared. acs.org

Overview of 2,6-Bis(hydroxymethyl)phenols as Key Chemical Intermediates

The 2,6-bis(hydroxymethyl)phenol scaffold represents a particularly useful subclass of functionalized phenols. These compounds are characterized by a central phenol ring substituted with hydroxymethyl groups (-CH₂OH) at both ortho positions (carbons 2 and 6) relative to the main hydroxyl group. This specific arrangement of three potential ligating groups—one phenolate (B1203915) and two benzyl (B1604629) alcohol functionalities—makes them highly effective as multidentate ligands in coordination chemistry. researchgate.net

One of the defining features of the benzyl alcohol groups is the strong basicity of their corresponding alcoholates, which gives them a pronounced tendency to bridge multiple metal centers. researchgate.net This property makes 2,6-bis(hydroxymethyl)phenols exceptionally well-suited for the rational design and synthesis of high-nuclearity metal clusters. researchgate.net These clusters are of immense interest in fields such as molecular magnetism and catalysis. For instance, the reaction of 2,6-bis(hydroxymethyl)-4-methylphenol with manganese(II) has led to the formation of a nonadecanuclear mixed-valence complex with the highest spin state ever recorded in a molecule, demonstrating the profound potential of this ligand class. researchgate.net Their role as intermediates is thus critical for building complex inorganic-organic hybrid structures.

Historical and Current Research Perspectives on 2,6-Bis(hydroxymethyl)-4-methoxyphenol

This compound (CAS No. 21893-97-0) is a specific derivative within the 2,6-bis(hydroxymethyl)phenol family. chemsrc.com Its synthesis generally follows established methods for the hydroxymethylation of phenols. This typically involves the base-catalyzed reaction of the parent phenol, in this case, 4-methoxyphenol (B1676288), with an excess of formaldehyde (B43269). A similar, well-documented synthesis is that of 2,6-bis(hydroxymethyl)-4-methylphenol, which is prepared by reacting p-cresol (B1678582) with formalin (an aqueous solution of formaldehyde) in the presence of sodium hydroxide (B78521). prepchem.com

Historically, research on such compounds was linked to phenol-formaldehyde resin chemistry. However, current research perspectives have shifted towards their application as specialized ligands in coordination chemistry and as building blocks in fine chemical synthesis. The presence of the methoxy (B1213986) group at the para-position modifies the electronic properties of the phenolic ring and the acidity of the hydroxyl group compared to other 4-substituted analogs like the 4-methyl derivative.

Contemporary research efforts focus on harnessing the unique coordination capabilities of ligands like this compound. researchgate.net The three oxygen-based donor sites allow it to form stable complexes with a variety of metal ions. Scientific investigations explore its use in creating polynuclear metal clusters with tailored magnetic or catalytic properties. researchgate.net The ability of the two hydroxymethyl groups to act as bridging ligands is a key area of study for assembling complex, multi-metal architectures. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 21893-97-0 chemsrc.commatrixscientific.com
Molecular Formula C₉H₁₂O₄ matrixscientific.comchemicalbook.comscbt.com
Molecular Weight 184.19 g/mol matrixscientific.comscbt.com
Melting Point 127 °C chemicalbook.com
Boiling Point 355.1 ± 11.0 °C (Predicted) chemicalbook.com
Density 1.320 ± 0.06 g/cm³ (Predicted) chemicalbook.com

| pKa | 10.39 ± 0.23 (Predicted) | chemicalbook.com |

Table 2: Comparison of Related 2,6-Bis(hydroxymethyl)phenols

Compound Name 4-Position Substituent Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
This compound -OCH₃ C₉H₁₂O₄ 184.19 127 21893-97-0
2,6-Bis(hydroxymethyl)-4-methylphenol -CH₃ C₉H₁₂O₃ 168.19 128-130 91-04-3 keyingchemical.com
2,6-Bis(hydroxymethyl)-4-(sec-butyl)phenol -CH(CH₃)CH₂CH₃ C₁₂H₁₈O₃ 210.27 Not Available 18780-69-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(hydroxymethyl)-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-8-2-6(4-10)9(12)7(3-8)5-11/h2-3,10-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMWJLYIVJTAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)CO)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21893-97-0
Record name 2,6-bis(hydroxymethyl)-4-methoxyphenol
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Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis Approaches for 2,6-Bis(hydroxymethyl)-4-methoxyphenol

The creation of this compound from simpler precursors is a key focus of its chemistry. The most common approach involves the hydroxymethylation of 4-methoxyphenol (B1676288).

Formaldehyde-Mediated Reactions from 4-Methoxyphenol Precursors

The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction between 4-methoxyphenol and formaldehyde (B43269). This reaction is generally base-catalyzed, which enhances the nucleophilicity of the phenol (B47542) ring. The methoxy (B1213986) group at the para position and the hydroxyl group both act as ortho-, para-directing activators. Since the para position is blocked, substitution occurs at the two ortho positions.

A representative synthesis, analogous to the preparation of similar bis(hydroxymethyl)phenols, involves the reaction of 4-methoxyphenol with an excess of formaldehyde in an aqueous solution with a base catalyst such as sodium hydroxide (B78521). prepchem.com The reaction mixture is typically stirred at room temperature for an extended period to ensure complete di-substitution. prepchem.com The phenoxide ion, formed under basic conditions, is the reactive species, with the negative charge delocalized over the aromatic ring, activating the ortho positions for attack by formaldehyde.

A general procedure based on the synthesis of a similar compound, 2,6-bis(hydroxymethyl)-4-methylphenol, is as follows: 4-methoxyphenol would be reacted with an aqueous formaldehyde solution (formalin) in the presence of sodium hydroxide and water. prepchem.com The reaction would be allowed to proceed for a significant duration, for instance, 96 hours at 25°C, followed by neutralization with an acid like acetic acid to yield the desired product. prepchem.com

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the hydroxymethylation reaction are influenced by several factors, including the molar ratio of formaldehyde to phenol (F/P), the concentration of the catalyst, the reaction temperature, and the reaction time. An increase in the F/P ratio generally leads to a higher degree of hydroxymethylation. However, excessively high ratios can promote the formation of polymeric byproducts. researchgate.net

The pH of the reaction medium is also a critical parameter. The rate of the base-catalyzed reaction typically increases with pH, reaching a maximum around a pH of 10. researchgate.net The choice of base can also influence the selectivity of the reaction. For instance, in the base-catalyzed hydroxymethylation of phenol, the use of different metal hydroxides can alter the ratio of ortho- to para-substituted products, with divalent cations like Ca²⁺ and Mg²⁺ favoring ortho-substitution, likely through chelate formation in the transition state.

To maximize the yield of the desired 2,6-disubstituted product and minimize the formation of mono-substituted and polymeric side products, a careful balance of these reaction conditions is necessary. The table below illustrates the effect of the formaldehyde to phenol ratio on the properties of phenolic resins, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Formaldehyde/Phenol (F/P) Ratio on Phenolic Resin Properties

F/P Ratio Viscosity (mPa·s) Solid Content (%) Free Phenol (%) Free Formaldehyde (%)
1.2 700 74.17 18.45 0.48
1.6 2055 76.10 8.2 0.9
1.8 3397 77.99 4 2.29
2.0 4033 78.86 2.87 2.99
2.2 4235 78.72 2.25 4.78

This data is illustrative of general trends in phenol-formaldehyde reactions.

Targeted Chemical Transformations of this compound

The hydroxymethyl groups on this compound are reactive sites that allow for further chemical modifications.

Oxidative Derivatization to Form Formyl-Substituted Analogues

The hydroxymethyl groups of this compound can be oxidized to yield the corresponding dialdehyde (B1249045), 2,6-diformyl-4-methoxyphenol. This transformation is a valuable step in the synthesis of more complex molecules. While direct oxidation of 2,6-bis(hydroxymethyl)phenols can be challenging due to the sensitivity of the phenol group, alternative methods exist to produce the diformyl derivative.

One such method is the Duff reaction, where 4-methoxyphenol is reacted with hexamethylenetetramine in an acidic medium like trifluoroacetic acid. This reaction introduces formyl groups at the ortho positions of the phenol.

Mechanisms of Polymeric Gum Formation in Condensation Reactions

Under certain conditions, particularly with heating and in the presence of catalysts, this compound can undergo self-condensation reactions, leading to the formation of oligomers and polymers, often referred to as polymeric gums or resins. This process is a continuation of the phenol-formaldehyde reaction chemistry.

The condensation can proceed through two main pathways: the formation of methylene (B1212753) bridges (-CH₂-) or ether linkages (-CH₂-O-CH₂-). Methylene bridges are formed by the reaction of a hydroxymethyl group with an activated position on another phenol ring, with the elimination of a water molecule. Ether linkages are formed by the reaction of two hydroxymethyl groups, also with the elimination of water. These ether linkages are generally less stable and can rearrange to form methylene bridges upon further heating.

The high crosslinking resulting from these condensation reactions leads to the formation of a three-dimensional network characteristic of phenolic resins, giving them properties such as hardness and thermal stability.

Reactivity in Polyhydroxyl Aromatic Compound Synthesis

The hydroxymethyl groups of this compound make it a useful building block in the synthesis of larger, polyhydroxyl aromatic compounds. For instance, it can participate in Friedel-Crafts-type alkylation reactions with other aromatic compounds.

In a Lewis acid-catalyzed reaction, the hydroxymethyl group can be activated to form a benzylic carbocation, which can then be attacked by another electron-rich aromatic ring, such as another phenol molecule. This leads to the formation of a methylene bridge connecting the two aromatic units. This type of reactivity is seen in the synthesis of bisphenols from lignin-derived starting materials and demonstrates the potential of this compound to be used in the construction of more complex polyphenolic structures. diva-portal.org

Comparative Synthetic Routes to Related Bis(hydroxymethyl)phenols

The general and widely adopted method for synthesizing 4-substituted-2,6-bis(hydroxymethyl)phenols is the reaction of the corresponding 4-substituted phenol with an excess of formaldehyde in the presence of a base. The reaction proceeds via electrophilic aromatic substitution at the ortho positions to the hydroxyl group, which are activated by the phenoxide ion formed under basic conditions. The choice of the 4-substituent, reaction conditions, and stoichiometry can influence the yield and purity of the desired product.

Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol Analogues

The synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol and its analogues, such as the 4-tert-butyl derivative, serves as a classic example of this methodology. These compounds are valuable intermediates in the production of antioxidants and specialty polymers.

A common laboratory and industrial-scale synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol involves the reaction of p-cresol (B1678582) with formaldehyde in an aqueous solution of a strong base, such as sodium hydroxide. In a typical procedure, p-cresol is treated with an excess of formalin (an aqueous solution of formaldehyde) in the presence of sodium hydroxide at room temperature for an extended period. Neutralization of the reaction mixture with an acid, such as acetic acid, leads to the precipitation of the product. This method has been reported to yield the desired product in significant quantities, with yields around 75 mol%. prepchem.com

For the synthesis of the 4-tert-butyl analogue, 2,6-bis(hydroxymethyl)-4-tert-butylphenol, a similar strategy is employed, starting from 4-tert-butylphenol (B1678320). This compound is a key precursor for the synthesis of more complex molecules used in materials science and as pharmaceutical intermediates. ontosight.ai The reaction involves the hydroxymethylation of 4-tert-butylphenol with formaldehyde. google.com

The following table summarizes the synthetic routes for these alkylated analogues:

PrecursorReagentsBaseSolventReaction TimeTemperatureYield
p-CresolFormalin (38 wt%)Sodium HydroxideWater96 hours25°C75%
4-tert-ButylphenolFormaldehydeNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 1: Comparative Synthesis of 2,6-Bis(hydroxymethyl)-4-alkylphenols

Halogenated Derivatives: Synthesis and Structural Variations

The introduction of halogen atoms at the 4-position of the phenol ring leads to a class of 2,6-bis(hydroxymethyl)phenols with distinct chemical properties, making them useful in the synthesis of flame retardants, antiseptics, and specialized ligands. The synthesis of these halogenated derivatives follows the same fundamental principle of base-catalyzed hydroxymethylation.

The synthesis of 4-fluoro, 4-chloro, and 4-bromo derivatives has been documented. For instance, 4-fluoro-2,6-bis(hydroxymethyl)phenol (B1333034) is prepared from 4-fluorophenol (B42351) and formaldehyde. prepchem.comchemsrc.com Similarly, the synthesis of 4-chloro-2,6-bis(hydroxymethyl)phenol (B101995) is achieved through the reaction of 4-chlorophenol (B41353) with formaldehyde.

The synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol has also been reported, starting from 4-bromophenol (B116583) and formaldehyde in the presence of sodium hydroxide. A variety of 4-substituted-2,6-bis(hydroxymethyl)phenols, including those with fluoro and iodo substituents, have been synthesized, highlighting the versatility of this reaction. researchgate.net

The general reaction conditions are similar to those for the alkylated analogues, involving a basic aqueous medium and an excess of formaldehyde. The reactivity of the starting halophenol can be influenced by the nature of the halogen, potentially affecting the optimal reaction conditions and yields.

The table below provides an overview of the synthesis of halogenated 2,6-bis(hydroxymethyl)phenols.

PrecursorReagentsBaseSolventReaction TimeTemperatureYield
4-FluorophenolFormaldehydeNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4-ChlorophenolFormaldehydeNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4-BromophenolFormaldehydeSodium HydroxideNot specifiedNot specifiedNot specifiedNot specified
4-IodophenolNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 2: Comparative Synthesis of 2,6-Bis(hydroxymethyl)-4-halophenols

Structural Elucidation and Solid State Characteristics

Crystallographic Analysis of 2,6-Bis(hydroxymethyl)-4-methoxyphenol

The precise three-dimensional structure of this compound in the solid state has been determined through crystallographic techniques.

Similar studies have been conducted on related derivatives, such as 4-bromo-2,6-bis(hydroxymethyl)phenol, which crystallizes in the monoclinic space group P121/c1. researchgate.net For this bromo-derivative, the key crystallographic parameters were determined as shown in the table below. researchgate.net

ParameterValue
FormulaC₈H₉BrO₃
Crystal SystemMonoclinic
Space GroupP121/c1 (No. 14)
a (Å)7.365(4)
b (Å)14.479(4)
c (Å)8.433(2)
β (°)112.72(3)
V (ų)829.5
Z4
Temperature (K)173

In the crystalline state, the arrangement of the functional groups of this compound is dictated by the formation of stable intermolecular interactions. nih.gov In the related 4-bromo derivative, the molecule is nearly planar; the mean deviation for the six aromatic carbons, the bromine, the phenolic oxygen, and the two methylene (B1212753) carbons is just 0.008 Å. researchgate.net However, the two hydroxymethyl oxygen atoms lie out of this plane, at distances of 1.312(2) Å and 0.162(2) Å respectively. researchgate.net This deviation from planarity is a key feature of the molecule's conformation, influenced by the packing forces and hydrogen bonding within the crystal. researchgate.net

Supramolecular Assemblies and Intermolecular Interactions

The individual molecules of this compound organize into larger, ordered structures known as supramolecular assemblies, held together by non-covalent intermolecular forces.

Hydrogen bonding is the dominant intermolecular force in the crystal structure of this compound and its analogues. nih.gov All hydroxyl groups, both phenolic and alcoholic, are typically involved as both donors and acceptors in these interactions. researchgate.net In a series of 2,6-bis(hydroxymethyl)phenol derivatives, including the 4-methoxy variant, the molecules form centrosymmetric dimeric subunits. nih.gov These dimers are held together by two hydrogen bonds between the hydroxymethyl groups. nih.gov This primary interaction motif leads to the formation of extensive hydrogen-bonding networks that assemble the molecules into sheets. nih.gov In the case of 4-bromo-2,6-bis(hydroxymethyl)phenol, these interactions result in the formation of 12-membered and 16-membered rings. researchgate.net Similarly, intermolecular O-H···O links in the related compound 4-Hydroxymethyl-2-methoxyphenol lead to chains propagating along the nih.gov crystal axis. researchgate.netnih.gov

Comparative Structural Studies with Related Bis(hydroxymethyl)phenol Derivatives

Comparing the crystal structure of this compound with its derivatives provides insight into how different substituents at the para-position influence the supramolecular assembly. A study of four such derivatives with R = methyl, methoxy (B1213986), phenoxy, and 1-(4-methoxyphenyl)-1-methylethyl found that all four structures display hydrogen-bonding networks that result in the formation of sheets. nih.gov

The table below summarizes key structural features across several related compounds, highlighting the conservation of hydrogen-bonded sheets and the presence of π–π interactions, which are modulated by the nature of the para-substituent.

CompoundPara (R) SubstituentPrimary Supramolecular Assemblyπ–π InteractionsReference
This compound-OCH₃Hydrogen-bonded sheets via dimeric subunitsPossible weak inter-sheet interactions nih.gov
2,6-Bis(hydroxymethyl)-4-methylphenol-CH₃Hydrogen-bonded sheets via dimeric subunitsNoted as a possibility nih.gov
4-Bromo-2,6-bis(hydroxymethyl)phenol-BrHydrogen-bonded corrugated layersPresent; average C-C separation of 3.73 Å researchgate.net
4-Chloro-2,6-bis(hydroxymethyl)phenol (B101995)-ClThree-dimensional networkHighly effective in crystal formation researchgate.net

In most of these structures, the formation of centrosymmetric dimeric subunits via hydrogen bonds between the hydroxymethyl groups is a common and robust feature. nih.gov The presence and strength of inter-sheet π–π interactions, however, can vary depending on the steric and electronic nature of the para-substituent. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways

Mechanisms of Polymeric Material Formation

2,6-Bis(hydroxymethyl)-4-methoxyphenol is a key monomer in the synthesis of phenolic resins, where its hydroxymethyl groups are the primary sites of polymerization. The reaction typically proceeds via condensation mechanisms, leading to the formation of a cross-linked polymer network.

Accelerated Polymerization in the Presence of Activating Substituents

The polymerization of this compound is significantly influenced by the electronic effects of its substituents. The methoxy (B1213986) group at the para position and the hydroxyl group are both electron-donating groups, which activate the aromatic ring towards electrophilic substitution. This increased nucleophilicity of the ring facilitates the acid-catalyzed condensation reactions that are central to the polymerization process.

The hydroxyl group, being a strong activating group, enhances the electron density at the ortho and para positions. echemi.comstackexchange.com Similarly, the methoxy group also directs electrophilic attack to the ortho and para positions and increases the reaction rate. echemi.comstackexchange.com In this compound, the positions ortho to the hydroxyl group are already substituted with hydroxymethyl groups. The remaining unsubstituted positions (meta to the hydroxyl group) are activated by the para-methoxy group, which can accelerate the polymerization process compared to unsubstituted phenols.

The general mechanism for the acid-catalyzed polymerization of phenols with formaldehyde (B43269), which is analogous to the self-condensation of this compound, involves the protonation of a hydroxymethyl group, followed by the loss of water to form a benzylic carbocation. This electrophilic intermediate is then attacked by the electron-rich aromatic ring of another monomer unit. The presence of the activating methoxy group stabilizes the carbocation intermediate and increases the nucleophilicity of the attacking phenol (B47542), thereby accelerating the rate of polymerization.

Characterization of Polymeric Products and Byproducts

The polymeric materials derived from this compound are typically thermosetting resins with a high degree of cross-linking. The structural characterization of these polymers relies on a combination of spectroscopic and analytical techniques.

Table 1: Spectroscopic Data for Poly(this compound)

Spectroscopic TechniqueCharacteristic Features
FT-IR Broad O-H stretching band (phenolic and alcoholic), C-O stretching of ether linkages formed during polymerization, aromatic C-H and C=C stretching.
¹H-NMR Signals for aromatic protons, methoxy protons, and methylene (B1212753) bridges connecting the phenolic units. The disappearance or reduction in intensity of the hydroxymethyl proton signals indicates the extent of polymerization.
¹³C-NMR Resonances for aromatic carbons, methoxy carbon, and methylene bridge carbons.

The molecular weight distribution of the soluble prepolymer can be determined by Gel Permeation Chromatography (GPC). Due to the cross-linked nature of the final cured resin, it is largely insoluble, making molecular weight determination challenging.

Potential byproducts in the polymerization of this compound can arise from side reactions. These may include the formation of dibenzyl ether linkages through the condensation of two hydroxymethyl groups. Over-oxidation during the synthesis of the monomer or during polymerization could also lead to the formation of quinone-type structures. Analysis of byproducts is often performed using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS) on the soluble fractions of the reaction mixture.

Role as a Building Block in Complex Molecular Architectures

The reactive functional groups of this compound make it a versatile building block for the synthesis of more complex molecules, such as macrocycles.

Precursor in Porphyrin Schiff Base Ligand Synthesis

While direct synthesis of porphyrin Schiff base ligands from this compound is not extensively documented, its structural motifs are relevant to the synthesis of porphyrin precursors. Porphyrins are often synthesized from pyrroles and aldehydes. researchgate.net The hydroxymethyl groups of this compound could potentially be oxidized to aldehyde functionalities, yielding a dialdehyde (B1249045) that can then be used in condensation reactions with pyrroles to form a porphyrin core.

Alternatively, the phenolic compound can be modified to introduce amine functionalities, which can then react with aldehyde-substituted porphyrins to form Schiff base linkages. mdpi.com For instance, the hydroxymethyl groups could be converted to aminomethyl groups. These modified derivatives could then be reacted with a porphyrin bearing aldehyde groups to form a porphyrin-Schiff base conjugate. The general reaction for Schiff base formation involves the condensation of a primary amine with an aldehyde. scirj.org

Intermediacy in Calixarene and Homooxacalixarene Formations

Calixarenes are macrocyclic compounds formed by the condensation of phenols with aldehydes. nih.gov The formation of calixarenes from p-substituted phenols and formaldehyde typically proceeds through the formation of linear oligomers which then cyclize. core.ac.uk Bis(hydroxymethyl)phenols are key intermediates in this process. lookchem.com

In the context of this compound, the two hydroxymethyl groups are ideally positioned for the formation of methylene bridges, which are characteristic of calixarenes. Under acidic or basic catalysis, this monomer can undergo intermolecular condensation to form cyclic oligomers. The methoxy group at the para-position would remain on the "upper rim" of the resulting calixarene.

Homooxacalixarenes are a class of calixarenes where one or more methylene bridges are replaced by an ether linkage. The formation of homooxacalixarenes can also involve bis(hydroxymethyl)phenol precursors. researchgate.net For example, the acid-catalyzed condensation of a bis(hydroxymethyl)phenol can lead to the formation of a dibenzyl ether linkage, which is the key structural feature of a homooxacalixarene. The reaction of this compound under specific conditions could therefore lead to the formation of homooxacalixarenes, where the cyclization occurs through both methylene and ether bridges.

Electrophilic and Nucleophilic Reactivity Considerations

The reactivity of the aromatic ring in this compound is governed by the directing effects of its substituents. The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups, while the hydroxymethyl groups are weakly deactivating, meta-directing groups. wikipedia.orgmasterorganicchemistry.com

Electrophilic Reactivity : The positions on the aromatic ring most susceptible to electrophilic attack are those that are most activated. In this compound, the positions ortho to the strongly activating hydroxyl group are already substituted. The para position is occupied by the activating methoxy group. The positions meta to the hydroxyl group (and ortho to the methoxy group) are the most likely sites for further electrophilic substitution. The combined activating effect of the hydroxyl and methoxy groups makes the ring highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, provided that steric hindrance from the hydroxymethyl groups does not impede the approach of the electrophile.

Nucleophilic Reactivity : The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a strong nucleophile and can participate in nucleophilic substitution reactions, for example, with alkyl halides to form ethers. The hydroxyl groups of the hydroxymethyl substituents are also nucleophilic and can undergo reactions typical of alcohols, such as esterification and etherification. Under basic conditions, the molecule can act as a multidentate nucleophile. For instance, it can serve as a ligand for metal ions, coordinating through the deprotonated phenolic oxygen and the alcoholic oxygens. researchgate.net

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of the hydroxymethyl groups in 2,6-Bis(hydroxymethyl)-4-methoxyphenol allows it to act as a valuable monomer in various polymerization reactions, particularly in polycondensation processes. This reactivity enables the creation of novel polymer architectures with tailored properties.

Polycondensation with Other Phenols for Novel Polymer Architectures

This compound can undergo polycondensation with other phenolic compounds to create innovative polymer structures. While direct studies on this specific monomer are limited, the behavior of structurally analogous compounds, such as 2,6-bis(hydroxymethyl)-p-cresol, provides significant insights. For instance, bis(hydroxymethyl)phenols are known to react with phenols like m-cresol (B1676322) and 2,3-dimethylphenol (B72121) to form alternating copolymers. This reaction typically proceeds via the formation of methylene (B1212753) bridges between the phenolic units, leading to a well-defined polymer chain. The resulting polymers can exhibit a range of molecular weights and distributions, which are crucial for their end-use applications.

The polycondensation reaction can be catalyzed by acids, such as hydrochloric acid or p-toluenesulfonic acid, and is often carried out in a suitable solvent at elevated temperatures. The choice of the co-monomer phenol (B47542) and the reaction conditions allows for the synthesis of polymers with varying degrees of linearity, branching, and cross-linking, thereby influencing the final material's properties.

Tailoring Polymer Properties through Structural Incorporation

The incorporation of the this compound unit into a polymer backbone can significantly influence the material's properties. The methoxy (B1213986) group, in particular, can impart specific characteristics. Generally, the presence of such a substituent on the phenolic ring can affect the polymer's reactivity, solubility, and thermal stability.

Table 1: Potential Influence of this compound Incorporation on Polymer Properties

PropertyPotential Effect of Incorporation
Solubility Increased solubility in organic solvents
Flexibility Potential for increased chain flexibility
Reactivity Modified reactivity during polymerization
Thermal Stability Dependent on overall polymer structure
Adhesion Potential for enhanced adhesive properties

Role in Resin and Novolak Formulations

Phenolic resins, including novolaks and resoles, are a cornerstone of the polymer industry, known for their excellent thermal stability, chemical resistance, and mechanical strength. This compound, with its reactive hydroxymethyl groups, is a prime candidate for incorporation into these resin systems.

Novolak resins are thermoplastic polymers produced by the acid-catalyzed condensation of a phenol with a substoichiometric amount of formaldehyde (B43269). While traditionally made with phenol, the inclusion of substituted phenols like this compound can modify the properties of the resulting novolak. Its two hydroxymethyl groups can react with other phenol molecules to form methylene bridges, contributing to the growth of the polymer chain. The methoxy group would be retained as a pendant group on the polymer backbone, influencing the resin's solubility and compatibility with other materials.

In the context of curable resin systems, this compound can act as a cross-linking agent. When blended with a novolak resin and a curing agent (such as hexamethylenetetramine), the hydroxymethyl groups can react upon heating to form a highly cross-linked, three-dimensional network. This curing process transforms the thermoplastic novolak into a rigid, thermoset material with enhanced mechanical and thermal properties. The structure of the bis(hydroxymethyl)phenol plays a crucial role in determining the cross-link density and, consequently, the final properties of the cured resin.

Development of Advanced Functional Materials

The unique chemical structure of this compound also positions it as a building block for the development of advanced functional materials. While specific research on this compound is emerging, its potential can be inferred from studies on related functional polymers.

The presence of multiple reactive sites—the phenolic hydroxyl and two hydroxymethyl groups—allows for post-polymerization modification, enabling the introduction of various functional groups. This can lead to the creation of materials with specific properties, such as stimuli-responsiveness, enhanced thermal resistance, or specific binding capabilities. For instance, the hydroxyl groups could be functionalized to create polymers for applications in coatings, adhesives, or composites.

Furthermore, the phenolic backbone of polymers derived from this compound can contribute to properties like antioxidant activity or inherent flame retardancy. The development of bio-based polymers from renewable phenolic sources is a growing area of research, and this compound, potentially derivable from lignin (B12514952), fits well within this sustainable approach to materials science. The ability to create polymers with tailored compositions and architectures opens up possibilities for their use in a variety of high-performance applications. mpg.de

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its geometry, stability, and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT calculation for 2,6-Bis(hydroxymethyl)-4-methoxyphenol would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure.

The calculations would likely employ a functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p), to provide a good description of the electronic environment. The resulting optimized geometry would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the orientation of the hydroxymethyl and methoxy (B1213986) groups and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent hydroxymethyl groups.

Furthermore, by mapping the potential energy surface, DFT can identify various conformers (different spatial arrangements of the same molecule) and the energy barriers between them. This provides a detailed energy landscape, highlighting the most stable conformations and the flexibility of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-O (Phenolic)~1.36 Å
Bond LengthO-H (Phenolic)~0.97 Å
Bond LengthC-C (Aromatic)~1.39 - 1.41 Å
Bond AngleC-O-H (Phenolic)~109°
Dihedral AngleC-C-O-H (Phenolic)~0° or ~180°

Note: The data in this table is illustrative and based on typical values for similar phenolic compounds. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, while the LUMO would likely be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, highlighting these as potential sites for interaction with electrophiles.

Table 2: Exemplary Frontier Molecular Orbital Energies for a Substituted Phenol

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: This data is representative of a substituted phenol and is for illustrative purposes only.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying the reactants, products, and any intermediates or transition states that occur during the transformation. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, one could simulate various reactions, such as its antioxidant activity through hydrogen atom transfer, or its involvement in polymerization reactions. DFT calculations can be used to locate the transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, a key parameter in determining the rate of a reaction.

For example, in a hydrogen atom transfer reaction, the simulation would model the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species. The calculation would identify the geometry of the transition state where the hydrogen atom is partially bonded to both the phenol and the radical. The calculated activation energy would provide insight into the efficiency of this compound as a radical scavenger.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic properties.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of the O-H and C-O bonds or the bending modes of the aromatic ring.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum can provide information about the electronic structure and chromophores within the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The theoretical prediction of 1H and 13C NMR spectra can be a powerful tool for structural elucidation and for confirming the assignments of experimental NMR data.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Phenolic O-HStretching~3600
Aliphatic O-HStretching~3650
Aromatic C-HStretching~3050
C-O (Methoxy)Stretching~1250
Aromatic C=CStretching~1600, ~1500

Note: These are approximate values based on typical ranges for these functional groups and would need to be confirmed by specific calculations.

Advanced Analytical and Spectroscopic Characterization Methods

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these techniques can reveal detailed information about electronic energy levels, nuclear environments, and molecular mass.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic compounds like 2,6-Bis(hydroxymethyl)-4-methoxyphenol, the most common electronic transitions are π → π* and n → π*. libretexts.org The conjugated π system of the benzene (B151609) ring is the primary chromophore responsible for its UV absorbance.

The UV-Vis spectrum provides information on the electronic structure, and changes in this spectrum upon interaction with other species, such as metal ions, can be used to study complex formation. researchgate.net For instance, the coordination of a metal ion to the phenolic oxygen or hydroxymethyl groups would alter the electronic environment of the chromophore, leading to a shift in the absorption maximum (λmax) or a change in molar absorptivity. While specific UV-Vis studies on this compound are not extensively detailed in the provided literature, studies on analogous phenolic compounds show characteristic absorbance peaks that are sensitive to solvent polarity and pH. researchgate.net For example, a study on the related compound 2,6-di(hydroxymethyl)-4-methylphenol investigated its spectral properties upon UV irradiation, demonstrating the utility of this technique in studying the stability and degradation of such molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C).

For this compound, the ¹H NMR spectrum would display distinct signals for each type of proton. The aromatic protons on the benzene ring would appear as a singlet due to the symmetrical substitution pattern. The protons of the two equivalent hydroxymethyl (-CH₂OH) groups would appear as a singlet, and the methoxy (B1213986) (-OCH₃) protons would also present as a singlet. The protons of the phenolic and alcoholic hydroxyl groups (-OH) would each give rise to a signal whose chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton, including the substituted benzene ring and the hydroxymethyl and methoxy groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

NMR is also a powerful method for assessing the purity of a sample. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum would indicate the presence of impurities, and the integration of the signals in the ¹H NMR spectrum can be used for quantitative analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical predicted ranges and actual values can vary based on solvent and experimental conditions.

Atom TypeSignalPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAromatic (C-H)6.5 - 7.0Singlet
Hydroxymethyl (-CH₂)4.5 - 4.8Singlet
Methoxy (-OCH₃)3.7 - 3.9Singlet
Hydroxyl (-OH)VariableSinglet (broad)
¹³C NMRAromatic (C-O, phenol)145 - 150Singlet
Aromatic (C-OCH₃)150 - 155Singlet
Aromatic (C-CH₂OH)125 - 130Singlet
Aromatic (C-H)110 - 115Singlet
Hydroxymethyl (-CH₂)60 - 65Singlet
Methoxy (-OCH₃)55 - 60Singlet

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which aids in confirming its molecular formula. chemsrc.com High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

The molecular weight of this compound (C₉H₁₂O₄) is 184.19 g/mol . matrixscientific.com In a mass spectrum, this would be observed as the molecular ion (M⁺·) or, more commonly with soft ionization techniques like electrospray ionization (ESI), as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Furthermore, MS can provide structural information through the analysis of fragmentation patterns. uni-saarland.de When subjected to higher energy, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, common fragmentation pathways would include the loss of water (H₂O) from the hydroxymethyl groups, loss of formaldehyde (B43269) (CH₂O), or cleavage of the methoxy group. researchgate.netmiamioh.edu

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry. uni.lu

AdductFormulaPredicted m/z
[M+H]⁺C₉H₁₃O₄⁺185.0808
[M+Na]⁺C₉H₁₂O₄Na⁺207.0628
[M+K]⁺C₉H₁₂O₄K⁺223.0367
[M-H]⁻C₉H₁₁O₄⁻183.0663
[M+HCOO]⁻C₁₀H₁₃O₆⁻229.0718

Chromatographic Methods for Isolation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for both isolating a pure compound from a reaction mixture and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a polar compound like this compound, a reversed-phase HPLC method would be most suitable. sielc.com

In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a high degree of separation can be achieved. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. sielc.com HPLC is not only used for analytical purposes to check purity but can also be scaled up for preparative separations to purify larger quantities of the compound. sielc.com

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

While the specific crystal structure of this compound is not available in the cited literature, the structure of the closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, provides significant insight. researchgate.net This analogue crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis of its structure reveals extensive intermolecular hydrogen bonding involving all hydroxyl groups, which dictates the crystal packing. researchgate.net It is highly probable that this compound would exhibit similar structural features, including a planar aromatic ring and a network of hydrogen bonds involving the phenolic and alcoholic hydroxyl groups, which would significantly influence its physical properties such as melting point and solubility.

Table 3: Crystallographic Data for the Analogous Compound 4-bromo-2,6-bis(hydroxymethyl)phenol. researchgate.net

ParameterValue
Molecular FormulaC₈H₉BrO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.365(4)
b (Å)14.479(4)
c (Å)8.433(2)
β (°)112.72(3)
Volume (ų)829.5
Z (molecules per unit cell)4

Environmental Science and Biodegradation Studies

Pathways of Microbial Degradation of Phenolic Aromatic Compounds

The microbial breakdown of complex aromatic compounds is a key process in the carbon cycle and in the bioremediation of contaminated environments. While direct studies on the microbial degradation of 2,6-Bis(hydroxymethyl)-4-methoxyphenol are not extensively documented, the degradation pathways can be inferred from studies of structurally similar lignin (B12514952) monomers and other phenolic compounds. The general strategy of aerobic microbial degradation of aromatic compounds involves initial enzymatic modifications to form central intermediates like catechol, which are then subject to ring cleavage. ijrrjournal.comfrontiersin.orgresearchgate.net

The microbial degradation of phenolic compounds proceeds through a series of enzymatic reactions that generate various intermediate metabolites. For compounds related to this compound, such as syringic acid and vanillic acid, key initial steps often involve O-demethylation. nih.gov In the case of syringic acid, it is demethylated to 3-O-methylgallic acid, which is then further metabolized. researchgate.net

The hydroxymethyl groups, being benzylic alcohols, are likely oxidized by microbial alcohol dehydrogenases. nih.govnih.gov This oxidation would convert the hydroxymethyl groups first to aldehydes and then to carboxylic acids. nih.gov For instance, the metabolism of p-cresol (B1678582) by the fungus Aspergillus fumigatus involves the oxidation of the methyl group to 4-hydroxybenzyl alcohol, then to 4-hydroxybenzaldehyde, and finally to 4-hydroxybenzoic acid. A similar stepwise oxidation can be expected for the two hydroxymethyl groups in this compound.

Following these initial transformations, the resulting di-carboxylic acid derivative would likely undergo further degradation, potentially involving decarboxylation and hydroxylation of the aromatic ring, leading to intermediates that can enter central metabolic pathways after ring cleavage. nih.gov

Table 1: Postulated Microbial Degradation Intermediates of this compound

Precursor CompoundKey TransformationPostulated Intermediate
This compoundO-demethylation2,6-Bis(hydroxymethyl)benzene-1,4-diol
This compoundOxidation of one hydroxymethyl group2-(hydroxymethyl)-6-formyl-4-methoxyphenol
2-(hydroxymethyl)-6-formyl-4-methoxyphenolOxidation of the aldehyde group2-(hydroxymethyl)-6-carboxy-4-methoxyphenol
This compoundOxidation of both hydroxymethyl groups2,6-Dicarboxy-4-methoxyphenol
Syringic Acid (analogue)O-demethylation3-O-methylgallic acid
Vanillic Acid (analogue)Decarboxylation and demethoxylationGuaiacol

This table is based on inferred pathways from related compounds and represents potential, not confirmed, intermediates.

A wide variety of microorganisms, including bacteria and fungi, have been isolated and characterized for their ability to degrade phenolic compounds. These microbes are often found in environments contaminated with industrial effluents, such as those from pulp and paper mills, which are rich in lignin-derived phenolic structures.

Bacterial genera renowned for their aromatic degradation capabilities include Pseudomonas, Sphingobacterium, Rhodococcus, and Bacillus. nih.govresearchgate.net For example, Pseudomonas putida is well-studied for its ability to metabolize various aromatic compounds, including those derived from lignin. researchgate.net Strains of Pseudomonas have been shown to metabolize benzyl (B1604629) alcohol and its derivatives, indicating their potential to act on the hydroxymethyl groups of this compound. nih.gov Sphingobacterium sp. has demonstrated the ability to degrade syringic acid, a close structural analogue. nih.gov

Fungi, particularly white-rot fungi, are highly efficient in degrading lignin and its derivatives due to their extracellular enzymatic systems. usda.govnih.gov Genera such as Phanerochaete, Trametes, and Aspergillus are known to produce enzymes like laccases and peroxidases that can oxidize a broad range of phenolic compounds. researchgate.netusda.govresearchgate.net Aspergillus flavus has been shown to metabolize lignin-related compounds containing the β-aryl ether linkage. researchgate.net

Table 2: Examples of Microbial Genera with Potential for Degrading this compound and Related Compounds

Microbial GenusTypeKnown Degradative Capabilities Relevant to this compound
PseudomonasBacteriumDegradation of benzyl alcohol, vanillic acid, and other lignin model compounds. nih.govresearchgate.net
SphingobacteriumBacteriumDegradation of syringic acid and vanillic acid. nih.gov
RhodococcusBacteriumCatabolism of a wide variety of low molecular weight lignin aromatics.
AspergillusFungusMetabolism of lignin-related compounds and p-cresol. researchgate.netresearchgate.net
PhanerochaeteFungusProduction of lignin-degrading enzymes (lignin peroxidases, manganese peroxidases). researchgate.net
TrametesFungusProduction of laccases for oxidizing phenolic compounds. researchgate.net

Environmental Relevance in Lignin Degradation and Bioremediation

The study of the environmental fate of this compound is closely tied to the broader fields of lignin chemistry and bioremediation. As a derivative of syringyl alcohol, a primary component of hardwood lignin, its presence and degradation in the environment are relevant to natural carbon cycling and the treatment of industrial wastes.

Pulp and paper mill effluents are a significant source of lignin-derived phenolic compounds in the environment. These effluents contain a complex mixture of aromatic compounds that are structurally similar to this compound. The biological treatment of these wastewaters relies on the metabolic activity of microbial consortia that can break down these recalcitrant molecules.

The degradation of syringyl and guaiacyl lignin model compounds in these environments provides a strong analogy for the potential fate of this compound. researchgate.net The initial steps in the breakdown of lignin polymers by fungi and bacteria release monomeric and dimeric phenolic compounds. These smaller molecules are then taken up by microorganisms and funneled into central metabolic pathways. The same microbial communities and enzymatic systems that process the complex mixture of phenolics in pulp mill waste would be expected to act on this compound if it were present.

Once released into aquatic and terrestrial environments, phenolic compounds are subject to a variety of transformation processes. In soil and water, microbial degradation is a primary mechanism for the removal of these compounds. ijrrjournal.com The rate and extent of degradation are influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of other organic matter.

Phenolic compounds can be adsorbed to soil particles and organic matter, which can affect their bioavailability to microorganisms. Photodegradation can also play a role in the transformation of these compounds in sunlit surface waters. The hydroxymethyl groups on this compound may undergo oxidation through abiotic processes as well, although microbial activity is generally the dominant degradation pathway. The methoxy (B1213986) group is a common target for microbial demethylation, a key step in the breakdown of many natural aromatic compounds. nih.gov

Coordination Chemistry and Biochemical Interactions

Ligand Design and Metal Complex Synthesis

The molecular architecture of 2,6-bis(hydroxymethyl)phenol derivatives, characterized by one phenolic and two benzylic alcohol groups, allows for multiple coordination pathways. researchgate.net These three potential ligating groups can be deprotonated to form strong bonds with metal centers. researchgate.net A key feature of the benzyl (B1604629) alcohol function is the high basicity of its corresponding anion (benzylalcoholato), which predisposes it to bridge multiple metal centers rather than binding terminally to a single one. researchgate.net This inherent bridging tendency makes this class of ligands particularly well-suited for the directed synthesis of high-nuclearity metal clusters. researchgate.net

The reaction of 2,6-bis(hydroxymethyl)phenol-type ligands with various transition metals has led to the synthesis of a range of metal complexes, from simple mononuclear species to complex, high-nuclearity clusters.

For instance, the reaction of a related ligand, 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP), with a platinum(II) source results in the formation of a stable Pt(II) complex. ijcce.ac.ir This demonstrates the capacity of these ligands to coordinate with late transition metals like platinum.

The coordination chemistry with first-row transition metals such as iron (Fe) and manganese (Mn) has been explored to generate multinuclear clusters. The reaction of a 2,6-bis(hydroxymethyl)phenol derivative with Fe(III) ions has produced tetranuclear and decanuclear iron clusters. researchgate.net A particularly striking example is the reaction of the 4-methyl derivative of the ligand with manganese(II) in the presence of an azide (B81097) (N₃⁻) coligand, which resulted in a nonadecanuclear mixed-valence complex containing twelve Mn(III) ions and seven Mn(II) ions. researchgate.net The less Lewis-acidic nature of Fe(III) compared to other metals leads exclusively to a bridging coordination mode for the benzylalcoholate group in these iron complexes. researchgate.net

The strong basicity of the benzylalcoholato groups makes them effective bridging units, facilitating the assembly of these large, polynuclear architectures. researchgate.net

The structures and electronic properties of these metal complexes are elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

The coordination mode of the ligand is highly dependent on the Lewis acidity of the metal ion. researchgate.net With a strongly Lewis-acidic metal like Titanium(IV), a terminal coordination of the benzylalcoholato group is possible, as seen in a dinuclear complex. researchgate.net However, even in this case, an equilibrium exists with a tetranuclear complex where the benzylalcoholate acts as a bridge between two Ti(IV) ions. researchgate.net

In the case of the Pt(II) complex with 4-Bromo-2,6-bis-hydroxymethyl-phenol, magnetic moment measurements indicate that the complex is diamagnetic. ijcce.ac.ir This finding, as expected for low-spin d⁸ platinum(II) ions, supports a square planar coordination geometry around the platinum center. ijcce.ac.ir

Table 1: Examples of Metal Complexes with 2,6-Bis(hydroxymethyl)phenol Derivatives

Ligand Derivative Metal Ion(s) Nuclearity Magnetic Property Coordination Geometry/Feature
4-t-Butyl Ti(IV) Dinuclear & Tetranuclear Diamagnetic Terminal and Bridging Benzylalcoholate
4-t-Butyl Fe(III) Tetranuclear & Decanuclear Antiferromagnetic Bridging Benzylalcoholate
4-Methyl Mn(II)/Mn(III) Nonadecanuclear Ferromagnetic High-Spin Ground State (St = 83/2)

Investigation of Biochemical Activities of Metal Complexes

The incorporation of metal ions into organic ligand frameworks can impart novel biological activities not present in the free ligands. Research in this area seeks to develop new therapeutic or diagnostic agents.

A comprehensive review of scientific literature reveals no specific studies evaluating the superoxide (B77818) dismutase (SOD) mimetic activity of metal complexes derived from 2,6-Bis(hydroxymethyl)-4-methoxyphenol. While the development of small-molecule SOD mimics is an active area of research for combating oxidative stress, auburn.edu and various metal complexes with other organic ligands have been investigated for this purpose, nih.govresearchgate.net data for complexes of the specific title compound are not available.

Following a thorough literature search, no specific research was found detailing the DNA binding properties of this compound or its metal complexes. The interaction of metal complexes with DNA is a cornerstone of the development of metal-based anticancer drugs, unipa.it but studies focusing on the title ligand have not been reported.

The antimicrobial potential of coordination compounds is a significant field of study. Research on a closely related compound provides insight into the potential activity of this class of complexes. A platinum(II) complex involving the ligand 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) was synthesized and tested for its antimicrobial activity. ijcce.ac.irijcce.ac.ir The study demonstrated that the platinum complex exhibited a significant inhibitory effect against the Gram-positive bacterium Staphylococcus aureus and the fungal pathogen Candida albicans. ijcce.ac.irijcce.ac.ir These findings suggest that metal complexes of 2,6-bis(hydroxymethyl)phenol derivatives are promising candidates for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of a Pt(II)-BBHMP Complex

Complex Microorganism Activity
Pt(II) complex with 4-Bromo-2,6-bis-hydroxymethyl-phenol Staphylococcus aureus (Bacterium) Significant Effect

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 2,6-Bis(hydroxymethyl)-4-methoxyphenol, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of phenolic derivatives like this compound typically involves hydroxymethylation reactions under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or acetone) are preferred to stabilize intermediates and enhance reactivity .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction kinetics and thermal stability of the hydroxymethyl groups .
  • Catalyst use : Acidic or basic catalysts (e.g., NaOH) may accelerate hydroxymethylation but require careful pH monitoring to avoid side reactions .
    • Validation : Purify via recrystallization (e.g., using methanol/water mixtures) and confirm purity via HPLC or TLC.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydroxymethyl protons (δ ~4.5 ppm) .
  • ¹³C NMR : Confirm substitution patterns via aromatic carbons (δ 110–160 ppm) and hydroxymethyl carbons (δ ~60 ppm) .
  • IR : Detect O–H stretching (3200–3600 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹ for methoxy groups) .
  • Mass Spectrometry : Use ESI-MS to observe molecular ion peaks (e.g., [M+H]⁺ at m/z 214) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Oxidative stability : Store under inert gas (N₂/Ar) to prevent oxidation of hydroxymethyl groups to carbonyls .
  • Light sensitivity : Protect from UV light using amber glassware, as phenolic compounds are prone to photodegradation .
  • Temperature : Long-term storage at –20°C minimizes decomposition; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in the functionalization of this compound?

  • Methodological Answer :

  • Kinetic analysis : Use stopped-flow spectroscopy to monitor intermediate formation rates under varying pH and temperature conditions .
  • Isotopic labeling : Introduce ¹⁸O or deuterium in hydroxymethyl groups to trace reaction pathways via MS or NMR .
  • Computational modeling : Apply DFT calculations to predict transition states and activation energies for hydroxymethylation steps .

Q. What computational strategies are effective in predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • QSAR/QSPR models : Corrogate descriptors like logP, molar refractivity, and H-bond donor/acceptor counts to predict solubility and bioavailability .
  • Molecular dynamics simulations : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects) .

Q. How do structural modifications (e.g., methoxy vs. methyl substituents) impact the biological activity of this compound derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs (e.g., 2,6-Bis(hydroxymethyl)-4-methylphenol) and evaluate bioactivity in enzymatic assays (e.g., tyrosinase inhibition) .
  • Electron-withdrawing effects : Methoxy groups enhance resonance stabilization, potentially increasing antioxidant activity compared to methyl derivatives .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported synthesis yields for phenolic hydroxymethyl derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent purity, catalyst concentration) .
  • Analytical cross-validation : Compare HPLC, NMR, and elemental analysis data to confirm compound identity and purity .

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